
Ethanol, 2-(didodecylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(didodecylamino)-: is a chemical compound with the molecular formula C28H59NO . It is an amino alcohol, characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(didodecylamino)- typically involves the reaction of dodecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C12H25NH2 + C2H4O → C12H25NHCH2CH2OH} ]
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(didodecylamino)- involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(didodecylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of N,N-didodecylamine.
Substitution: Formation of dodecyl ethers or esters.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(didodecylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(didodecylamino)- is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is exploited in various applications, from drug delivery to industrial cleaning agents. The molecular targets include lipid membranes and hydrophobic surfaces, where the compound interacts to alter physical properties and enhance solubility.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-(dodecylamino)-: Similar in structure but with a shorter alkyl chain.
Ethanol, 2-(dioctylamino)-: Contains an octyl group instead of a dodecyl group.
Ethanol, 2-(dimethylamino)-: Contains a methyl group instead of a dodecyl group.
Uniqueness: Ethanol, 2-(didodecylamino)- is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities. The longer chain also enhances its interaction with hydrophobic surfaces, making it more effective in certain industrial and biological applications compared to its shorter-chain counterparts.
Eigenschaften
CAS-Nummer |
15214-78-5 |
|---|---|
Molekularformel |
C26H55NO |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
2-(didodecylamino)ethanol |
InChI |
InChI=1S/C26H55NO/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-26H2,1-2H3 |
InChI-Schlüssel |
YQFRJTDYLIBDED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



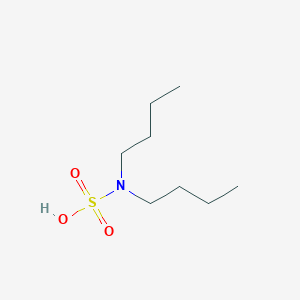
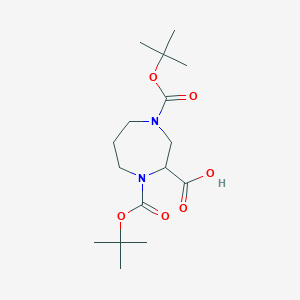
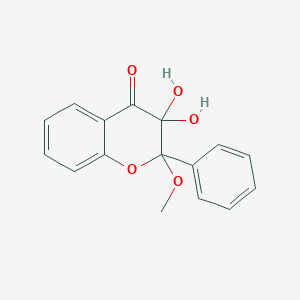
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
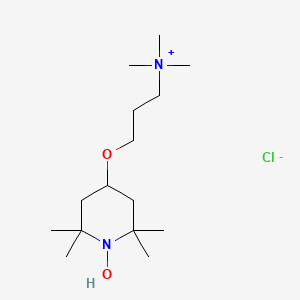
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
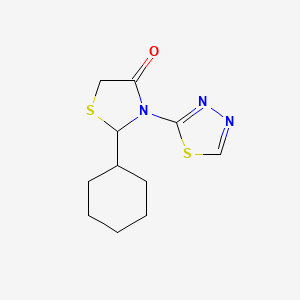


![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
